3-(cyclobutanecarbonyl)-N-[(1-hydroxycycloheptyl)methyl]-1,3-thiazolidine-4-carboxamide
Description
3-(Cyclobutanecarbonyl)-N-[(1-hydroxycycloheptyl)methyl]-1,3-thiazolidine-4-carboxamide is a complex organic compound featuring a thiazolidine ring, a cyclobutanecarbonyl group, and a hydroxycycloheptyl moiety
Properties
IUPAC Name |
3-(cyclobutanecarbonyl)-N-[(1-hydroxycycloheptyl)methyl]-1,3-thiazolidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O3S/c20-15(18-11-17(22)8-3-1-2-4-9-17)14-10-23-12-19(14)16(21)13-6-5-7-13/h13-14,22H,1-12H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMMVOZOQDRYYLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)(CNC(=O)C2CSCN2C(=O)C3CCC3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis begins with commercially available starting materials such as cyclobutanecarbonyl chloride, 1-hydroxycycloheptane, and thiazolidine-4-carboxamide.
Step-by-Step Synthesis:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include:
Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.
Purification Techniques: Employing advanced purification methods such as high-performance liquid chromatography (HPLC) to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, forming ketones or aldehydes.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The thiazolidine ring and the cyclobutanecarbonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of cyclobutanone derivatives.
Reduction: Formation of cyclobutanol derivatives.
Substitution: Formation of substituted thiazolidine derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structural features.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical assays.
Protein Binding Studies: Useful in studying protein-ligand interactions.
Medicine
Drug Development: Investigated for its potential as a therapeutic agent due to its bioactive properties.
Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion (ADME) properties.
Industry
Material Science:
Agriculture: Investigated for its use as a pesticide or herbicide.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The thiazolidine ring and the hydroxycycloheptyl moiety are crucial for binding to these targets, influencing biological pathways. For example, it may inhibit enzyme activity by binding to the active site, thereby blocking substrate access.
Comparison with Similar Compounds
Similar Compounds
- 3-(Cyclopropanecarbonyl)-N-[(1-hydroxycyclohexyl)methyl]-1,3-thiazolidine-4-carboxamide
- 3-(Cyclopentanecarbonyl)-N-[(1-hydroxycyclooctyl)methyl]-1,3-thiazolidine-4-carboxamide
Uniqueness
- Structural Features : The presence of a cyclobutanecarbonyl group and a hydroxycycloheptyl moiety distinguishes it from similar compounds.
- Biological Activity : Its unique structure may confer specific biological activities not observed in similar compounds.
This detailed overview provides a comprehensive understanding of 3-(cyclobutanecarbonyl)-N-[(1-hydroxycycloheptyl)methyl]-1,3-thiazolidine-4-carboxamide, covering its synthesis, reactions, applications, and mechanisms of action
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